Cas no 18110-87-7 (Methyl nigakinone)

Methyl nigakinone is a bioactive flavonoid derivative known for its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Its chemical structure, featuring a methoxy-substituted quinone moiety, contributes to its reactivity and interaction with biological targets. This compound is of interest in medicinal chemistry research due to its ability to modulate cellular pathways and inhibit enzymes involved in oxidative stress and inflammation. Methyl nigakinone is typically synthesized through controlled organic reactions, ensuring high purity for experimental applications. Its stability and solubility profile make it suitable for in vitro and in vivo studies, particularly in exploring therapeutic agents for chronic diseases.
Methyl nigakinone structure
Methyl nigakinone structure
商品名:Methyl nigakinone
CAS番号:18110-87-7
MF:C16H12N2O3
メガワット:280.2781
CID:176833
PubChem ID:638215

Methyl nigakinone 化学的及び物理的性質

名前と識別子

    • 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy-
    • 4,5-Dimethoxycanthin-6-one
    • 4,5-Dimethoxy-6-oxo-6H-indolo<3.2.1-de><1.5>naphthyridin
    • 4,5-Dimethoxy-canthin-6-on
    • Methyl nigakinone
    • Nigakinon-methylether
    • [ "Methylnigakinone" ]
    • Methylnigakinone
    • 6H-indolo[3,2,1-de][1,5]naphthyridin-6-one, 4,5-dimethoxy-
    • W1075
    • C16996
    • Q27151344
    • 18110-87-7
    • CHEMBL2386324
    • CS-0017767
    • E80581
    • InChI=1/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H
    • DTXSID90171076
    • 3,4-dimethoxy-1,6-diazatetracyclo[7.6.1.0^{5,16.0^{10,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
    • 3,4-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
    • CHEBI:80849
    • B0005-171424
    • PD196219
    • HY-N1882
    • AKOS032948585
    • MS-23973
    • DA-60310
    • インチ: 1S/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H3
    • InChIKey: ATONBUGCNDSBBC-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1=C(C(N2C3=C([H])C([H])=C([H])C([H])=C3C3C([H])=C([H])N=C1C2=3)=O)OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 280.08500
  • どういたいしつりょう: 280.084792
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 490
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.4
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.4
  • ふってん: 455.1°Cat760mmHg
  • フラッシュポイント: 229°C
  • 屈折率: 1.688
  • PSA: 52.83000
  • LogP: 2.45590

Methyl nigakinone セキュリティ情報

  • ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい

Methyl nigakinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chengdu Biopurify Phytochemicals Ltd
SBP00667-10mg
4,5-Dimethoxycanthin-6-one
18110-87-7 98%
10mg
$230 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
SBP00667-5mg
4,5-Dimethoxycanthin-6-one
18110-87-7 98%
5mg
$150 2023-09-19
A2B Chem LLC
AA96575-1mg
4,5-Dimethoxycanthin-6-one
18110-87-7
1mg
$637.00 2024-04-20
TargetMol Chemicals
TN3013-50mg
4,5-Dimethoxycanthin-6-one
18110-87-7 98.84%
50mg
¥ 6990 2024-07-20
A2B Chem LLC
AA96575-5mg
4,5-Dimethoxycanthin-6-one
18110-87-7 98%
5mg
$321.00 2024-01-02
TargetMol Chemicals
TN3013-100mg
4,5-Dimethoxycanthin-6-one
18110-87-7 98.84%
100mg
¥ 9420 2024-07-24
TargetMol Chemicals
TN3013-50mg
4,5-Dimethoxycanthin-6-one
18110-87-7 98.84%
50mg
¥ 6990 2024-07-24
Chengdu Biopurify Phytochemicals Ltd
SBP00667-20mg
4,5-Dimethoxycanthin-6-one
18110-87-7 98%
20mg
$370 2023-09-19
ChemFaces
CFN99847-5mg
4,5-Dimethoxycanthin-6-one
18110-87-7 >=98%
5mg
$333 2023-09-19
ChemFaces
CFN99847-5mg
4,5-Dimethoxycanthin-6-one
18110-87-7 >=98%
5mg
$333 2021-07-22

Methyl nigakinone 合成方法

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